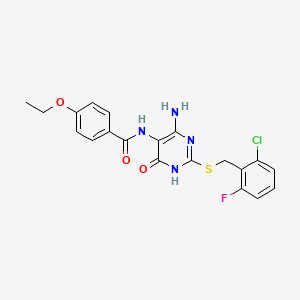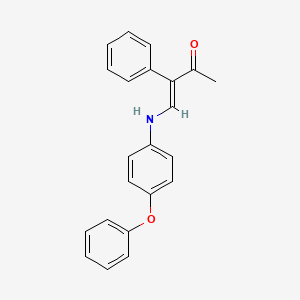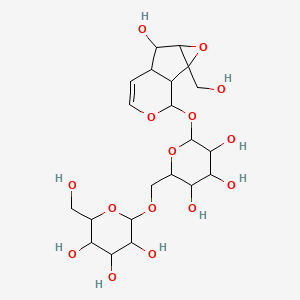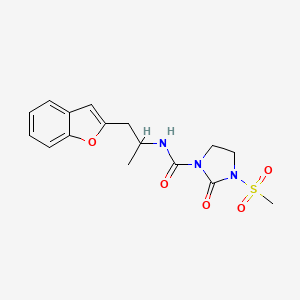
(E)-N'-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule with multiple functional groups. It contains a bromofuran moiety, which is a heterocyclic compound consisting of a fused furan and benzene ring, and a bromine atom attached . It also appears to have a methoxy group and a dinitrobenzohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The bromofuran moiety would contribute to aromaticity, while the dinitrobenzohydrazide group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with Schiff base-containing benzenesulfonamide derivative groups demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Antimicrobial Evaluation
A study on the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives has revealed that some of these compounds exhibit significant antimicrobial activity against various fungal and bacterial species (H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009).
Structural and Molecular Docking Studies
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) has been synthesized, characterized, and analyzed through molecular docking studies. The research suggests E-MBPC's potential as an anti-diabetic agent, highlighting its low reactivity and high stability in solution (K. Karrouchi et al., 2021).
Antibacterial Activity
New acylhydrazone complexes, including those with 5-bromo-2-hydroxyphenyl-(methyl) methylene-4-hydroxybenzohydrazide, have shown antibacterial activity against various strains, such as E. coli and S. aureus. These complexes exhibit higher activity compared to the ligand alone, suggesting their potential use in antibacterial applications (W. Yu-jie, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-4-methoxy-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O7/c1-24-12-9(17(20)21)4-7(5-10(12)18(22)23)13(19)16-15-6-8-2-3-11(14)25-8/h2-6H,1H3,(H,16,19)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNSEFUDSUDSW-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-fluoro-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2656317.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)

![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)


![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)
![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)